![molecular formula C20H19NO3 B2963056 1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797271-91-0](/img/structure/B2963056.png)
1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
The compound is a complex organic molecule that likely contains a piperidine ring structure . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with benzoyl derivatives . For instance, a synthesis method for 2-methylbenzoyl cyanide involves 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents .Scientific Research Applications
Sigma Ligands Affinity and Selectivity
1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and related compounds have been studied for their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These studies aim to determine the structural factors that govern affinity and selectivity within this class of compounds. It has been found that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is crucial for both affinity and selectivity. For instance, compounds with medium-sized substituents show potent but unselective sigma binding, whereas those with longer chain lengths and lipophilicity exhibit high affinity for sigma 2 binding sites with selectivity over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System (CNS) Agents
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Early research into compounds such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] indicated marked inhibition of tetrabenazine-induced ptosis, suggesting potential CNS activity. Optimal activity was associated with basic nitrogen in the compound structure (Bauer et al., 1976).
Antimycobacterial Evaluation
An efficient synthesis of spiro compounds has been achieved, which, upon screening, showed significant in vitro activity against Mycobacterium tuberculosis, multi-drug resistant M. tuberculosis, and Mycobacterium smegmatis. Among the synthesized compounds, specific spiro-piperidin-4-ones demonstrated high activity with minimum inhibitory concentrations (MICs) indicating potent antimycobacterial properties (Ranjith Kumar et al., 2009).
Novel Hybrid Spiroheterocycles Synthesis
The synthesis of novel hybrid spiroheterocycles via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid has been reported. This methodology has enabled the creation of a diverse library of spiro compounds with potential biological applications. These compounds have been synthesized with excellent yields, demonstrating the versatility of this synthetic approach in generating novel spiroheterocycles (Rajesh, Bala, & Perumal, 2012).
Mechanism of Action
Target of Action
Benzofuran compounds are known to have a broad range of biological activities .
Mode of Action
It’s worth noting that benzofuran compounds can undergo various reactions such as suzuki–miyaura cross-coupling and reactions at the benzylic position .
Biochemical Pathways
Metabolic pathways are a linked series of chemical reactions occurring within a cell . The reactants, products, and intermediates of an enzymatic reaction are known as metabolites, which are modified by a sequence of chemical reactions catalyzed by enzymes .
Pharmacokinetics
It’s worth noting that monoclonal antibodies, which are much larger than small chemical molecules, demonstrate much more complex pharmacokinetic and pharmacodynamic behavior .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1'-(2-methylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19(23)24-20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURTVZLIZWHGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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